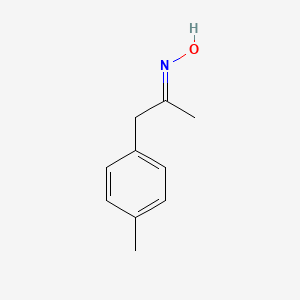
(4-Methylphenyl)acetone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)acetone oxime is an organic compound with the molecular formula C10H13NO It is a derivative of acetone oxime, where the acetone moiety is substituted with a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: (4-Methylphenyl)acetone oxime can be synthesized through the condensation of (4-methylphenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.
Reduction: The oxime group can be reduced to form amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Acidic conditions, often with catalysts like sulfuric acid or polyphosphoric acid, are employed for the Beckmann rearrangement.
Major Products:
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Amides.
科学研究应用
(4-Methylphenyl)acetone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of (4-methylphenyl)acetone oxime involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor modulators. The oxime group can form hydrogen bonds with target proteins, influencing their activity and leading to desired biological effects.
相似化合物的比较
Acetone oxime: The parent compound, which lacks the 4-methylphenyl substitution.
Benzaldehyde oxime: Another oxime derivative with a different aromatic substitution.
Cyclohexanone oxime: A cyclic ketone oxime used in the production of caprolactam.
Uniqueness: (4-Methylphenyl)acetone oxime is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability, solubility, and interaction with biological targets compared to other oxime derivatives.
属性
IUPAC Name |
(NE)-N-[1-(4-methylphenyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZFBIAQUGNPJ-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C(=N/O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

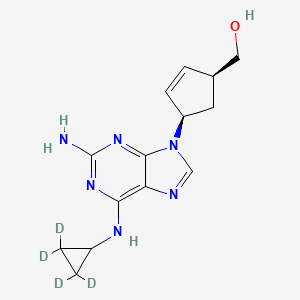
![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)

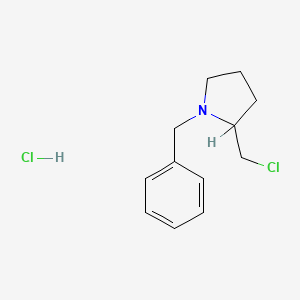
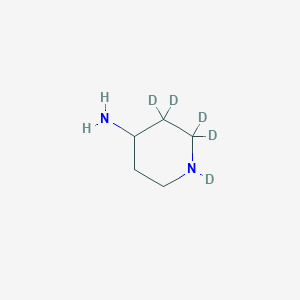
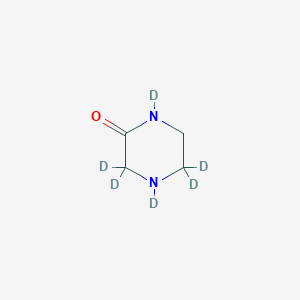
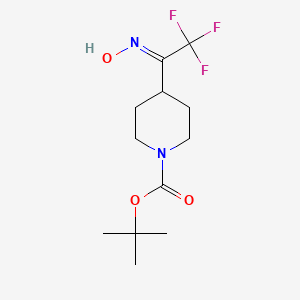
![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)

